molecular formula C14H26N2O2 B11763463 tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B11763463
M. Wt: 254.37 g/mol
InChI Key: NYSLDLAPTXAQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butylamine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
IUPAC Name: tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

The compound features a unique spirocyclic structure, which contributes to its diverse reactivity and interaction with biological systems. Its synthesis typically involves the reaction of appropriate spirocyclic ketones with tert-butylamine under controlled conditions, leading to the formation of this complex molecule .

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases, including neurodegenerative disorders and cancer.

Case Study:
Research has indicated that compounds with similar structures exhibit significant biological activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Enzyme Interaction Studies

The compound's unique structure makes it suitable for studying enzyme interactions and protein-ligand binding mechanisms. Its ability to modulate enzyme activity can provide insights into biochemical pathways relevant to disease mechanisms.

Example Application:
In enzyme assays, this compound can be used to evaluate its inhibitory effects on specific enzymes, which is crucial for understanding its potential therapeutic applications .

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound is utilized in the development of more complex spirocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Synthesis Route:
The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create derivatives with tailored properties for specific applications .

Specialty Chemicals Production

In the chemical industry, this compound is used in the production of specialty chemicals that possess unique physical and chemical properties.

Market Potential:
The demand for specialty chemicals in various sectors such as agriculture, pharmaceuticals, and materials science indicates a growing market for compounds like this compound .

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 7-amino-1-azaspiro[4

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(16)7-4-6-11(15)10-14/h11H,4-10,15H2,1-3H3

InChI Key

NYSLDLAPTXAQOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.